

# Co-codamol for Neuropathic Pain: A Comparative Analysis of the Evidence

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## Compound of Interest

Compound Name: Co-codamol

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An objective comparison of **co-codamol**'s performance with alternative treatments for neuropathic pain, supported by experimental data from meta-analyses of clinical trials.

## Executive Summary

Neuropathic pain, a complex condition arising from nerve damage, presents a significant therapeutic challenge. While various pharmacological agents are utilized, a thorough examination of the evidence base is crucial for informed clinical decision-making and future drug development. This guide provides a meta-analytical comparison of **co-codamol** (a combination of paracetamol and codeine) and the recommended first-line treatments for neuropathic pain.

A comprehensive review of existing literature, including a pivotal Cochrane meta-analysis, reveals a striking lack of high-quality evidence to support the use of **co-codamol** for chronic neuropathic pain.<sup>[1][2][3][4][5][6][7][8]</sup> The 2016 Cochrane review found no randomized controlled trials that met the inclusion criteria for evaluating the efficacy of paracetamol and codeine, alone or in combination, for this indication.<sup>[1][2][3][4][5][6][7][8]</sup> This absence of evidence stands in stark contrast to the established efficacy of other drug classes, such as tricyclic antidepressants (TCAs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and gabapentinoids.

This guide will synthesize the available quantitative data from meta-analyses of these alternative treatments, present the methodologies of key clinical trials, and visualize the underlying mechanisms of action and research workflows.

## Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from meta-analyses of first-line pharmacological treatments for neuropathic pain. The data for **co-codamol** is not presented due to the aforementioned lack of evidence from relevant clinical trials.

Table 1: Efficacy of First-Line Treatments for Neuropathic Pain (NNT)

Medication Class	Drug	Condition(s)	Number Needed to Treat (NNT) for $\geq 50\%$ Pain Relief	Source(s)
Tricyclic Antidepressants	Amitriptyline	Painful Diabetic Neuropathy, Post-herpetic Neuralgia	4.6 (95% CI 3.6-6.6)	[9]
SNRIs	Duloxetine	Painful Diabetic Neuropathy	6 (95% CI 5-10)	[10]
Gabapentinoids	Gabapentin	Painful Diabetic Neuropathy, Post-herpetic Neuralgia	5.9 - 6.7	
Gabapentinoids	Pregabalin	Painful Diabetic Neuropathy, Post-herpetic Neuralgia	3.9 - 7.8	[4]

NNT (Number Needed to Treat): The average number of patients who need to be treated to achieve one additional good outcome (in this case, at least 50% pain relief) compared with a control. A lower NNT indicates a more effective treatment.

Table 2: Common Adverse Events of First-Line Treatments for Neuropathic Pain (NNH)

Medication Class	Drug	Common Adverse Event(s)	Number Needed to Harm (NNH)	Source(s)
Tricyclic Antidepressants	Amitriptyline	Any adverse event	5.2 (95% CI 3.6-9.1)	[1][2]
SNRIs	Duloxetine	Nausea, Somnolence, Dizziness	NNH for withdrawal due to adverse events: 17	[6]
Gabapentinoids	Gabapentin	Dizziness, Somnolence, Peripheral Edema	Dizziness: 8, Somnolence: 9.1, Peripheral Edema: 21	[11]
Gabapentinoids	Pregabalin	Dizziness, Somnolence	NNH for withdrawal due to adverse events: 7.4	[6]

NNH (Number Needed to Harm): The average number of patients who need to be treated for one to experience an adverse outcome. A higher NNH indicates a safer treatment.

## Experimental Protocols

To ensure a clear understanding of the evidence base, the methodologies of key randomized controlled trials (RCTs) cited in the meta-analyses are detailed below.

### Amitriptyline for Painful Diabetic Neuropathy

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[12]
- Participant Population: Adults with a diagnosis of type 1 or type 2 diabetes and a clinical diagnosis of painful diabetic peripheral neuropathy for at least 6 months. Key inclusion criteria included a pain score of at least 4 on an 11-point Likert scale.[12][13]

- Intervention: Amitriptyline initiated at a low dose (e.g., 10-25 mg/day) and titrated upwards over several weeks to a maximum tolerated dose (typically 75-150 mg/day), or placebo.[9]
- Duration: Typically 6 to 12 weeks of treatment following a baseline period.[9]
- Primary Outcome Measure: The primary efficacy endpoint was the change in the mean daily pain score from baseline to the end of the treatment period, as measured by an 11-point Likert scale.[12]
- Secondary Outcome Measures: Included assessments of sleep, mood, quality of life, and the proportion of patients achieving at least 30% or 50% pain relief.[12]

## Duloxetine for Painful Diabetic Peripheral Neuropathy

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Participant Population: Adults with type 1 or 2 diabetes and a diagnosis of painful diabetic peripheral neuropathy, with pain present for at least half the days in the preceding 3 months. A baseline pain score of  $\geq 4$  on an 11-point numerical rating scale was typically required.
- Intervention: Fixed doses of duloxetine (e.g., 60 mg or 120 mg once daily) or placebo.[10]
- Duration: 12 weeks of stable-dose treatment following a screening and washout period.[10]
- Primary Outcome Measure: The primary outcome was the change from baseline in the weekly mean of the 24-hour average pain severity score, recorded on an 11-point Likert scale.
- Secondary Outcome Measures: Included the proportion of responders ( $\geq 30\%$  and  $\geq 50\%$  pain reduction), and assessments of quality of life and functional impairment.

## Gabapentin for Post-herpetic Neuralgia

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
- Participant Population: Adult patients with a diagnosis of post-herpetic neuralgia, defined as pain persisting for at least 3 months after the healing of a herpes zoster rash. A baseline pain

score of  $\geq 4$  on an 11-point numerical rating scale was a common inclusion criterion.

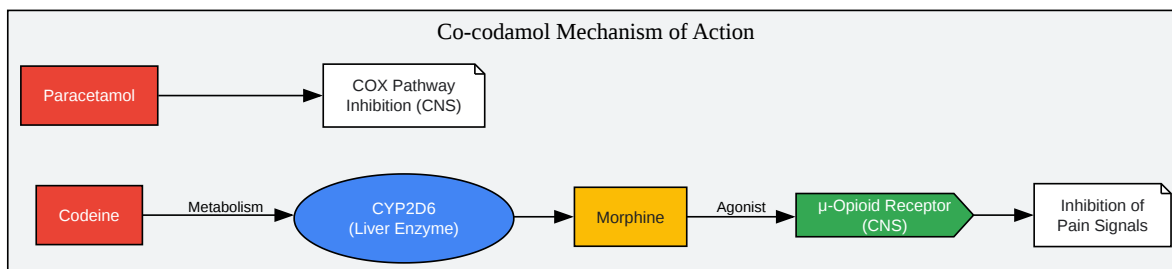
- Intervention: Gabapentin was initiated at a low dose (e.g., 300 mg/day) and titrated up to a target dose of 1800 mg/day to 3600 mg/day, administered in three divided doses, or placebo.
- Duration: Typically 4 to 8 weeks of treatment.
- Primary Outcome Measure: The mean pain score at the final week of treatment, based on daily patient diaries using an 11-point numerical rating scale.
- Secondary Outcome Measures: Included measures of sleep interference, mood, and the Patient Global Impression of Change (PGIC).

## Pregabalin for Post-herpetic Neuralgia

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.<sup>[7]</sup>
- Participant Population: Adults with post-herpetic neuralgia with pain present for at least 3 months after the healing of the herpes zoster rash. A baseline average daily pain score of  $\geq 4$  on an 11-point numerical rating scale was required.<sup>[5]</sup>
- Intervention: Pregabalin administered at fixed doses (e.g., 150 mg/day or 300 mg/day) or a flexible dose, divided into two or three daily doses, compared with placebo.<sup>[7]</sup>
- Duration: 8 to 13 weeks of treatment.
- Primary Outcome Measure: The primary efficacy endpoint was the mean pain score at the end of the treatment period, based on an 11-point numerical rating scale recorded daily by the patient.<sup>[7]</sup>
- Secondary Outcome Measures: Included the proportion of patients with  $\geq 30\%$  and  $\geq 50\%$  pain reduction, sleep interference scores, and quality of life assessments.<sup>[7]</sup>

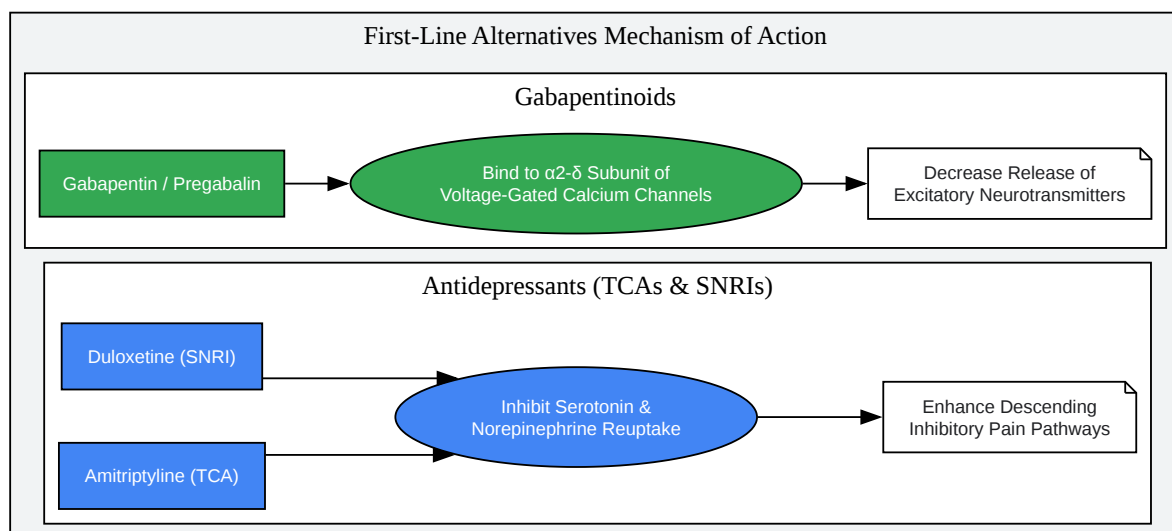
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanisms of action of the discussed medications and the workflow of a typical meta-analysis of clinical trials.



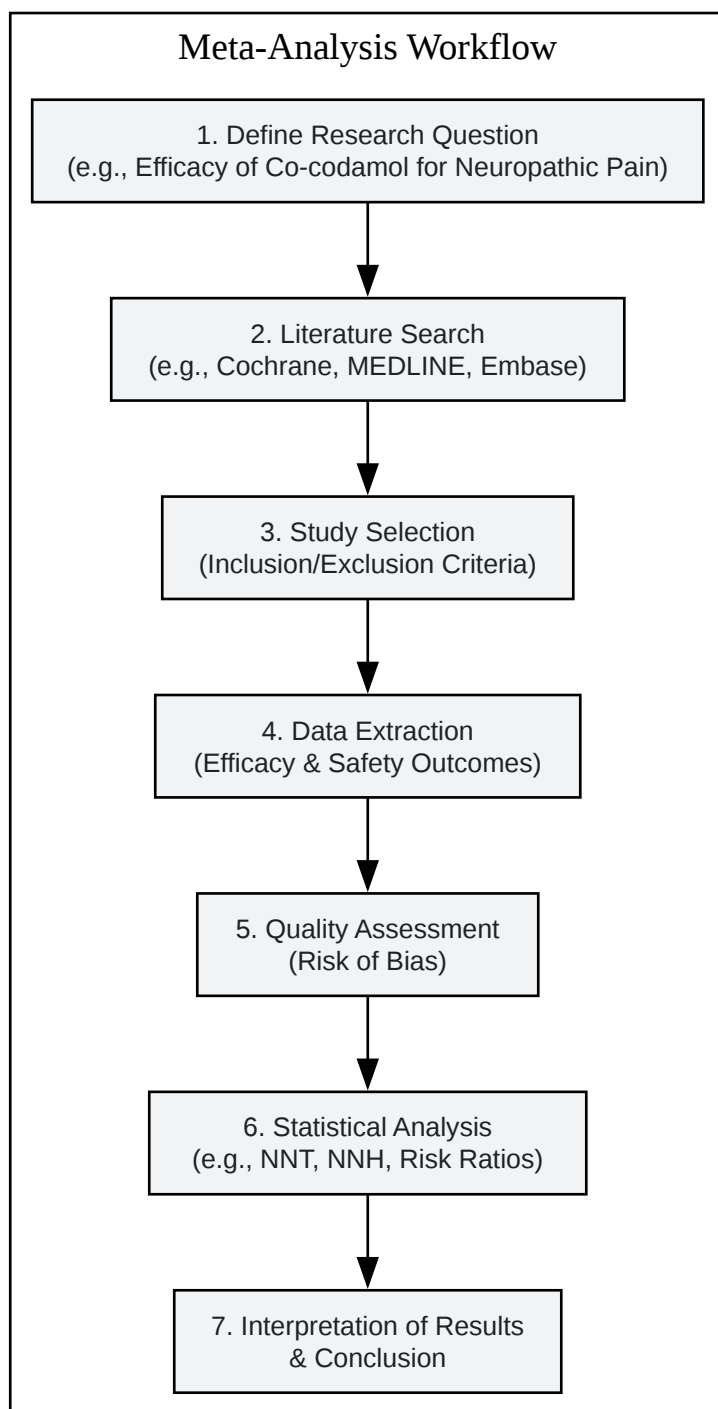
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Caption: Mechanism of action for **co-codamol**'s components.



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Caption: Mechanisms of action for first-line neuropathic pain treatments.



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Caption: A typical workflow for a meta-analysis of clinical trials.

## Conclusion

The evidence overwhelmingly indicates that **co-codamol** is not a recommended treatment for chronic neuropathic pain due to a lack of supporting data from randomized controlled trials. In contrast, meta-analyses of clinical trials have established the efficacy of first-line treatments including tricyclic antidepressants (amitriptyline), SNRIs (duloxetine), and gabapentinoids (gabapentin and pregabalin). While these first-line agents demonstrate moderate efficacy, they are also associated with notable adverse events that require careful consideration in clinical practice.

For researchers and drug development professionals, the significant gap in the evidence for a commonly used analgesic like **co-codamol** in the context of neuropathic pain highlights the need for well-designed clinical trials to definitively assess its role, if any. Furthermore, the modest efficacy of existing first-line treatments underscores the ongoing need for novel therapeutic agents with improved efficacy and tolerability profiles for the management of neuropathic pain. Future research should also focus on head-to-head comparisons of active treatments to better inform therapeutic choices.

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## References

- 1. youtube.com [youtube.com]
- 2. The mechanisms of action of gabapentin and pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. m.youtube.com [m.youtube.com]
- 5. londonpainclinic.com [londonpainclinic.com]
- 6. Codeine - about, usage, side effects and alternatives | healthdirect [healthdirect.gov.au]
- 7. Paracetamol - Wikipedia [en.wikipedia.org]
- 8. Amitriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]



- 10. nps.org.au [nps.org.au]
- 11. Codeine - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. Therapeutic considerations of gabapentin versus pregabalin in treating chronic neuropathic pain | This Changed My Practice (TCMP) by UBC CPD [thischangedmypractice.com]
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